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Compound of Interest

Compound Name: 2-(2,4,5-Trifluorophenyl)acetamide
Cat. No.: B8268484
Get Quote
\ J

Executive Summary & Chemical Identity

2-(2,4,5-Trifluorophenyl)acetamide is a fluorinated phenylacetamide derivative primarily
utilized as a building block in pharmaceutical process chemistry. Its structural integrity is
defined by the unique substitution pattern of three fluorine atoms on the phenyl ring, which
imparts specific electronic properties and spectral signatures essential for quality control during
drug substance manufacturing.
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Property Data

Chemical Name 2-(2,4,5-Trifluorophenyl)acetamide

1864680-46-5 (Amide); Related: 314214-39-6

(Acid Precursor)

CAS Number

Molecular Formula

Molecular Weight 189.14 g/mol
Monoisotopic Mass 189.0374 g/mol
Appearance White to off-white crystalline solid

Soluble in DMSO, Methanol, Ethyl Acetate;

Solubility ) ]
Sparingly soluble in Water

Synthesis & Preparation Protocol

Understanding the synthetic origin is crucial for interpreting impurity peaks in spectral data. The
industrial route typically proceeds via the Willgerodt-Kindler reaction or direct amidation of the
corresponding acid chloride.

Core Synthesis Workflow

» Friedel-Crafts Acylation: 1,2,4-Trifluorobenzene is acylated to form 2,4,5-
trifluoroacetophenone.[1]

» Willgerodt-Kindler Rearrangement: The ketone is converted to the thioamide using sulfur and
morpholine/amine.

e Hydrolysis & Amidation: The thioamide is hydrolyzed to 2,4,5-trifluorophenylacetic acid,
which is then converted to the amide via the acid chloride or coupling reagents.

Acetyl Chloride 1. S, Morpholine 1. SOCI2
AICIS P 2,4,5-Trifluoroacetophenone MV 2,4,5-Trifluorophenylacetic Acid MV 2-(2,4,5-Trifluorophenyl)acetamide

1,2,4-Trifluorobenzene
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Figure 1: Synthetic pathway for 2-(2,4,5-Trifluorophenyl)acetamide.

Spectral Analysis: Mass Spectrometry (MS)

Mass spectrometry is the primary tool for molecular weight confirmation. The presence of three
fluorine atoms provides no unique isotopic pattern (unlike Cl or Br) but results in a specific
mass defect.

Fragmentation Analysis (EI/ESI)
e Molecular lon (
): Observed at m/z 189.1.

o Base Peak: Typically the tropylium-like cation formed after the loss of the amide group.

» Nitrogen Rule: The odd molecular weight (189) confirms the presence of an odd number of

nitrogen atoms (1).

m/z (Rel. Int.) Fragment Assignment Mechanistic Origin

189 (M+) Molecular ion.

Loss of amino group (primary

173 .
amide cleavage).
Trifluorobenzyl cation. Loss of

145 (44 Da). This is the diagnostic
aromatic core fragment.

a4 Amide fragment (often low

intensity).

Spectral Analysis: Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amide doublet (Amide | & Il) and the strong C-F
stretching vibrations in the fingerprint region.
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Wavenumber (
Functional Group Vibrational Mode Interpretation

)

Two bands

Primary Amide ( (asymmetric &
3350 - 3180 N-H Stretch symmetric stretch)
) typical for primar
yp p y
amides.

Strong, diagnostic
) carbonyl peak. Lower
1680 - 1650 Amide | C=0 Stretch
frequency than esters

due to resonance.

Characteristic bending
1640 - 1610 Amide Il N-H Bend vibration for primary

amides.

Fluorinated rings often
1520, 1480 Aromatic Ring C=C Stretch show sharpened

aromatic bands.

Very strong, broad

bands. The 2,4,5-
1250 - 1100 Aryl Fluoride C-F Stretch substitution pattern

creates multiple peaks

here.

Spectral Analysis: Nuclear Magnetic Resonance
(NMR)

NMR is the definitive method for structural elucidation. The 2,4,5-trifluoro substitution pattern
creates a complex splitting pattern in both

and
spectra due to

and
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coupling.

NMR Data (DMSO- , 400 MHz)

Note: Chemical shifts are referenced to TMS (

0.0).

Shift ( Coupling (
Mult. Integ. Assignment
ppm) Hz)

Coupled to F-5
7.45-7.55 m 1H Ar-H (H-6) (ortho) and F-4

(meta).

Coupled to F-2
7.25-7.35 m 1H Ar-H (H-3) (ortho) and F-4
(ortho).

Amide protons
(broad due to
guadrupole/exch

7.40/6.90 brs 2H

ange).

Singlet. May
appear as a fine
doublet/quartet if

3.48 s 2H long-range

coupling is

resolved.

NMR Data (DMSO- , 100 MHz)

The carbon spectrum is characterized by extensive splitting due to

e Carbonyl (
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):

170.5 ppm (Singlet or weak doublet).
e Methylene (

):

34.8 ppm.

o Aromatic Carbons: The carbons directly attached to fluorine (C-2, C-4, C-5) appear as
doublets of doublets (dd) or doublets of multiplets (dm) with large coupling constants (

Hz).
o C-F Carbons:

145-158 ppm region.

o C-H Carbons:
105-120 ppm region (split by adjacent fluorines).
NMR Data (Predicted)
e Three distinct signals in the range of -115 to -145 ppm.
e Complex multiplets due to

and

coupling.

Quality Control & Impurity Profiling

In the context of Sitagliptin manufacturing, this amide is a key intermediate. Common impurities
detected by these spectral methods include:

o 2,4,5-Trifluorophenylacetic Acid: Detected by the shift of the carbonyl stretch in IR (from
~1680 to ~1710 cm~1) and the loss of NH signals in NMR.
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 Nitrile Derivative: Dehydration of the amide leads to 2,4,5-trifluorophenylacetonitrile,
characterized by a sharp CN stretch at ~2250 cm~1in IR.

(Sample: 2-(2,4,5-Trif|uorophenyl)acetamida

Check 2250 cm- 1) Check 10-12 ppm)

Peak Present No Pealﬁo COOH %OOH Peak Present

Impurity: Nitrile Impurity: Acid
GDehydratlon productD (Pass TR AT S (HydronS|s product)

( IR Analysis 1H NMR AnaIyS|s
(

Click to download full resolution via product page
Figure 2: Logical flow for impurity detection using spectral data.

References

 Sitagliptin Intermediate Synthesis:CN101244994A - A New Method for Preparation of 2,4,5-
Trifluorophenylacetic Acid. (Describes the thioamide and amide precursors).

» General Spectral Data for Fluorinated Phenylacetamides:SpectraBase: Acetamide, N-(2-
fluorophenyl)- (Analogous spectral features).[2]

 Sitagliptin Impurity Profiling:Impurity Profiling and Regulatory Aspects of Sitagliptin API.
International Journal of Scientific Research.

e Chemical Identity:PubChem Compound Summary for 2-(2,4,5-Trifluorophenyl)acetamide
(CAS 1864680-46-5).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid -
Google Patents [patents.google.com]

e 2. N-(2-Fluorophenyl)acetamide | CBH8FNO | CID 67860 - PubChem
[pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2-(2,4,5-
Trifluorophenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8268484/docs#technical-guide-spectral-
characterization-of-2-2-4-5-trifluorophenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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